N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine
Description
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two pyrazole rings connected via a methylene bridge.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-16-9-11(8-15-16)7-13-12-5-6-14-17(12)10(2)3;/h5-6,8-10,13H,4,7H2,1-3H3;1H |
InChI Key |
NLGZNVWAMDCRCL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CC=NN2C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Alkylation and Amination Approach
The most widely documented synthesis route involves sequential alkylation and amination steps to construct the target molecule. The process begins with the preparation of 1-ethyl-1H-pyrazol-4-ylmethanol, which is subsequently converted to its chloromethyl derivative using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C . This intermediate reacts with 1-isopropyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile under reflux (82°C, 12 hours).
Key parameters influencing yield include:
-
Molar ratio : A 1:1.2 ratio of chloromethylpyrazole to pyrazol-5-amine minimizes side reactions.
-
Solvent polarity : Acetonitrile outperforms dimethylformamide (DMF) by reducing N-alkylation byproducts .
-
Temperature control : Maintaining reflux conditions ensures complete conversion without decomposition.
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile | 78–82 |
| Reaction Time | 12 hours | - |
| Base | K₂CO₃ | - |
| Temperature | 82°C | - |
Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound in >95% purity .
Reductive Amination Strategy
An alternative pathway employs reductive amination to link the pyrazole subunits. This method condenses 1-ethyl-1H-pyrazole-4-carbaldehyde with 1-isopropyl-1H-pyrazol-5-amine using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature . The reaction proceeds via imine intermediate formation, followed by selective reduction.
Advantages :
-
Mild conditions : Avoids high temperatures, preserving sensitive functional groups.
-
Atom economy : Eliminates halogenated intermediates, aligning with green chemistry principles .
Limitations :
-
Substrate specificity : Requires electron-deficient aldehydes for efficient imine formation.
-
Byproduct formation : Competing over-reduction may yield secondary amines, necessitating careful stoichiometric control .
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Reducing Agent | NaBH₃CN | 65–70 |
| Solvent | Methanol | - |
| Reaction Time | 24 hours | - |
| pH | 6.5 (acetic acid buffer) | - |
Catalytic Cross-Coupling Methods
Recent advances utilize palladium-catalyzed cross-coupling to assemble the methyleneamine bridge. Suzuki-Miyaura coupling between 4-(bromomethyl)-1-ethyl-1H-pyrazole and 5-amino-1-isopropyl-1H-pyrazoleboronic acid achieves C–N bond formation in the presence of Pd(PPh₃)₄ (5 mol%) and cesium carbonate (Cs₂CO₃) in toluene/water (3:1) .
Critical considerations :
-
Catalyst loading : <5 mol% Pd reduces costs without compromising yield.
-
Ligand effects : Bulky phosphine ligands enhance regioselectivity.
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 85–88 |
| Base | Cs₂CO₃ | - |
| Solvent | Toluene/H₂O | - |
| Temperature | 100°C | - |
Purification and Characterization Techniques
Crude products often contain unreacted starting materials and regioisomeric byproducts. Recrystallization from ethanol/water (4:1) removes polar impurities, while reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves non-polar contaminants . Structural confirmation relies on:
-
¹H NMR : Distinct signals at δ 2.45 (q, J = 7.2 Hz, CH₂CH₃) and δ 1.35 (d, J = 6.8 Hz, CH(CH₃)₂) .
-
HRMS : Observed [M+H]⁺ at m/z 270.1421 (calculated 270.1423) .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Alkylation/Amination | 78–82 | >95 | Low | Industrial |
| Reductive Amination | 65–70 | 90–92 | Moderate | Laboratory |
| Cross-Coupling | 85–88 | 97–99 | High | Pilot-scale |
The alkylation/amination route remains favored for large-scale production due to cost-effectiveness and straightforward protocols. Cross-coupling methods, despite higher catalyst costs, offer superior purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve moderate temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a building block for creating more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new materials with tailored properties.
Biology
Research indicates that N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine exhibits significant biological activities. It has been investigated for:
- Antimicrobial Properties : Studies have shown its effectiveness against various microbial strains.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways, reducing cytokine production in cell cultures .
Medicine
This compound is being explored as a lead candidate for drug development targeting conditions such as cancer and inflammatory diseases. Recent studies highlight its potential in:
- Cancer Therapeutics : It has demonstrated cytotoxic effects against several cancer cell lines, including MCF7 and A549, with IC50 values indicating significant potency .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(ethyl)-pyrazole | MCF7 | 3.79 |
| N-(ethyl)-pyrazole | A549 | 26 |
Industry
In industrial applications, this compound is utilized in the formulation of agrochemicals and dyes due to its stability and reactivity. Its derivatives are also being studied for potential use in producing specialty chemicals .
Case Study 1: Anticancer Activity
A study by Bouabdallah et al. reported that derivatives of pyrazole showed significant cytotoxicity against Hep-2 and P815 cancer cell lines, with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . This suggests that modifications to the pyrazole structure can enhance its anticancer properties.
Case Study 2: Anti-inflammatory Mechanism
Research has demonstrated that this compound can inhibit key enzymes involved in inflammatory pathways, leading to decreased production of pro-inflammatory cytokines in vitro . This mechanism highlights its potential therapeutic role in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Substituent Variations in Pyrazole Derivatives
The target compound’s structure can be compared to related pyrazole-based amines (Table 1):
Key Observations :
Physicochemical Properties
Available data for analogs suggest trends (Table 2):
Biological Activity
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a novel compound within the pyrazole family, recognized for its unique molecular structure and diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound features a distinct configuration characterized by an ethyl group at the 1-position and an isopropyl group at the 4-position of the pyrazole ring. This structural uniqueness contributes to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H22N5 |
| Molecular Weight | 250.34 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes involved in various biological pathways. Notably, pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which play critical roles in inflammation and signal transduction pathways. The compound's structural features enable effective binding to the active sites of these enzymes, modulating their activity and influencing inflammatory responses.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can effectively inhibit lipopolysaccharide (LPS)-induced activation of NF-kB/AP-1 pathways, which are crucial in mediating inflammatory responses. The compound demonstrates dose-dependent inhibition, with IC50 values indicating substantial potency against inflammatory mediators .
Antimicrobial Activity
In addition to its anti-inflammatory effects, this compound has been evaluated for antimicrobial properties. Studies have reported that various pyrazole derivatives, including this compound, exhibit promising antimicrobial activity against a range of pathogens. For example, minimum inhibitory concentration (MIC) assays have shown effective inhibition against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with MIC values as low as 0.22 μg/mL for some derivatives .
Anticancer Potential
The anticancer potential of this compound has also been investigated. Various studies have highlighted the effectiveness of pyrazole derivatives in inhibiting cancer cell growth across different cell lines. For instance, compounds related to this structure have shown IC50 values ranging from 0.01 μM to 49.85 μM against various cancer cell lines such as MCF7 and A549 .
Study 1: Anti-inflammatory Effects
A study conducted by Wei et al. demonstrated the anti-inflammatory effects of pyrazole derivatives in a murine model of inflammation. The administration of N-[ (1 - ethyl - 1 H - pyrazol - 4 - yl) methyl] - 1 - isopropyl - 4 - methyl - 1 H - pyrazol - 3 - amine resulted in a significant reduction in pro-inflammatory cytokines compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases .
Study 2: Antimicrobial Efficacy
In an investigation into the antimicrobial efficacy of several pyrazole derivatives, including N-[ (1 - ethyl - 1 H - pyrazol - 4 - yl) methyl] - 1 - isopropyl - 4 - methyl - 1 H - pyrazol - 3 - amine, researchers found that it exhibited substantial bactericidal activity against resistant strains of Escherichia coli and Klebsiella pneumoniae. The results highlighted its potential role in treating antibiotic-resistant infections .
Q & A
Q. Key Conditions :
Basic Research Question
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-N vibrations at 1250–1350 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns substituent positions. For instance:
- ¹H NMR : Ethyl group protons resonate at δ 1.2–1.4 ppm (triplet), isopropyl CH₃ at δ 1.1–1.3 ppm (doublet) .
- ¹³C NMR : Pyrazole carbons appear at 140–160 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (C₁₁H₂₀N₅: calculated 222.17 g/mol) .
Validation : Cross-referencing with analogs (e.g., 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine) ensures consistency in spectral patterns .
How can researchers resolve contradictions in biological activity data across studies involving this compound?
Advanced Research Question
Contradictions may arise from:
- Variability in assay protocols (e.g., cell lines, incubation times).
- Impurity profiles (e.g., unreacted intermediates affecting bioactivity).
Q. Strategies :
- Reproducibility Checks : Standardize assays using guidelines like OECD 439 for cytotoxicity .
- Comparative SAR Analysis : Compare with analogs (e.g., 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl]methyl} derivatives) to isolate substituent effects .
- Purity Validation : Use HPLC (≥95% purity) and control batches .
What computational approaches predict the compound’s binding affinity to biological targets?
Advanced Research Question
- Molecular Docking : Tools like AutoDock Vina model interactions with targets (e.g., glycine transporters) .
- QSAR Modeling : Correlates substituent properties (e.g., logP, polar surface area) with activity. For example, ethyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration .
Case Study : A glycine transporter inhibitor with a similar pyrazole scaffold showed IC₅₀ = 12 nM, validated via in vitro assays .
What crystallographic refinement practices are recommended for determining its solid-state structure?
Advanced Research Question
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction at low temperature (100 K) .
- Refinement with SHELXL :
- Validation : Check R-factors (R₁ < 0.05) and electron density maps for missing peaks .
Example : A related pyrazole derivative achieved R₁ = 0.039 using SHELXL .
How can synthetic routes be optimized for scalability while maintaining regioselectivity?
Advanced Research Question
- Design of Experiments (DoE) : Vary solvent, catalyst loading, and temperature to identify optimal conditions.
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Flow Chemistry : Continuous processing minimizes side reactions (e.g., dimerization) .
Data-Driven Example : Switching from batch to flow improved yield by 15% in a pyrazole analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
